![molecular formula C14H22O4 B12552736 Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate CAS No. 152668-06-9](/img/structure/B12552736.png)
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate is a chemical compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic motif is known for its rigidity and stability, which can impart desirable properties to molecules containing this structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,4-dioxaspiro[4One common method involves the oxidative spirocyclization of a furan derivative to construct the spiro center . This step is often followed by reactions such as Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the spirocyclic core or the ethyl ester group.
Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic center or the pent-2-enoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate involves its interaction with molecular targets through its spirocyclic core. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares the spirocyclic core but differs in its functional groups.
Methoxy-substituted 1,6-dioxaspiro[4.4]non-3-enes: These compounds have similar spirocyclic structures but with methoxy substitutions.
Uniqueness
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate is unique due to its combination of the spirocyclic core with the ethyl ester and pent-2-enoate functionalities. This combination imparts specific chemical and physical properties that can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
152668-06-9 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
ethyl 5-(1,4-dioxaspiro[4.4]nonan-9-yl)pent-2-enoate |
InChI |
InChI=1S/C14H22O4/c1-2-16-13(15)8-4-3-6-12-7-5-9-14(12)17-10-11-18-14/h4,8,12H,2-3,5-7,9-11H2,1H3 |
InChI-Schlüssel |
ZRWSRVKBKKAHBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCCC1CCCC12OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


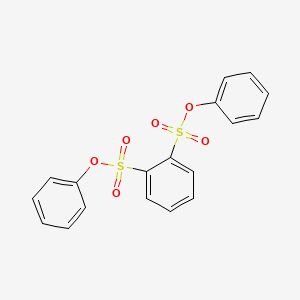
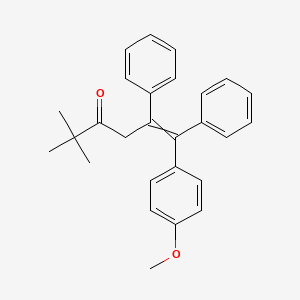
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
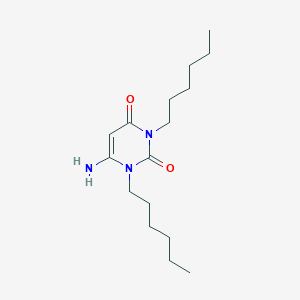
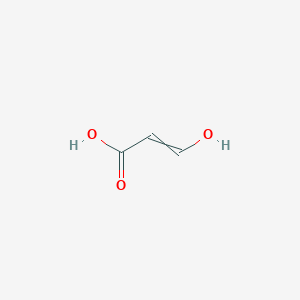

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
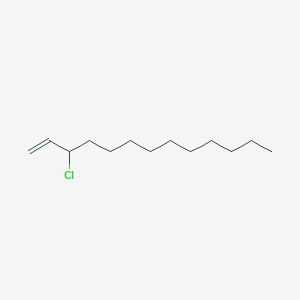
silane](/img/structure/B12552702.png)
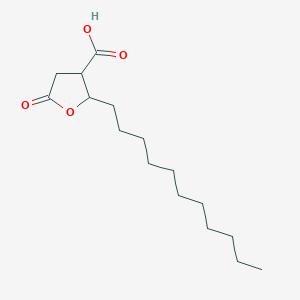
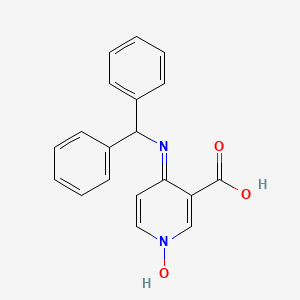
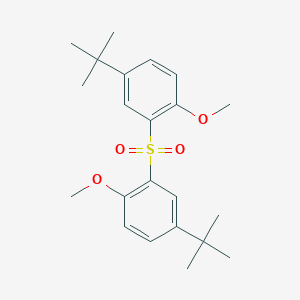
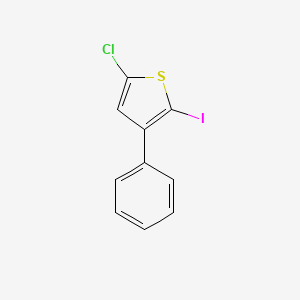
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
